

"2-(Methoxymethyl)-6-methylmorpholine" solubility and stability data

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Compound of Interest

Compound Name: 2-(Methoxymethyl)-6-methylmorpholine

CAS No.: 1339925-33-5

Cat. No.: B1426827

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An In-depth Technical Guide to the Solubility and Stability of 2-(Methoxymethyl)-6-methylmorpholine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for characterizing the aqueous/organic solubility and chemical stability of **2-(Methoxymethyl)-6-methylmorpholine** (CAS: 1339925-33-5).[1] While specific experimental data for this compound is not widely published, this document outlines the authoritative, field-proven methodologies and theoretical considerations necessary for its full physicochemical assessment. By leveraging established principles for substituted morpholines and adhering to international regulatory guidelines, this guide serves as an essential resource for advancing research and development. The morpholine ring is a privileged structure in medicinal chemistry, often employed to improve the pharmacokinetic and metabolic profiles of drug candidates due to its unique physicochemical properties.[2][3] Understanding the solubility and stability of novel derivatives like **2-(Methoxymethyl)-6-methylmorpholine** is therefore a critical first step in the drug development pipeline.

Part 1: Solubility Profile Characterization

The solubility of an active pharmaceutical ingredient (API) is a fundamental property that dictates its formulation, delivery, and bioavailability.[4][5] The structure of **2-(Methoxymethyl)-6-methylmorpholine**, containing a basic nitrogen atom within the morpholine ring, suggests that its aqueous solubility will be highly dependent on pH.

Theoretical Considerations & Predicted Properties

- Structure: C₇H₁₅NO₂[6]
- Molecular Weight: 145.20 g/mol [1]
- Predicted Lipophilicity (XlogP): -0.2[6]
- Key Features: The molecule possesses a hydrophilic morpholine ring and a basic secondary amine, which can be protonated at low pH to form a more soluble salt. The methoxymethyl and methyl substituents add some lipophilic character. The low predicted XlogP suggests a favorable intrinsic aqueous solubility. The solubility of a structural analog, 2,6-dimethylmorpholine, is high in water and various organic solvents, suggesting a similar profile for the target compound.[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[8] Its objective is to determine the concentration of the compound in a saturated solution at equilibrium.[8]

Methodology:

- Preparation: Add an excess amount of solid **2-(Methoxymethyl)-6-methylmorpholine** to a series of vials. The visible presence of undissolved solid is essential to ensure saturation is achieved.[8]
- Solvent Addition: To each vial, add a precise volume of the desired solvent. For a comprehensive profile, this should include:

- Purified Water (USP grade)
- Aqueous Buffers: As per WHO guidelines, a pH–solubility profile should be determined from pH 1.2 to 6.8.[9] Standard buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[9]
- Common Organic Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, acetonitrile.
- Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biological relevance).[8] Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be confirmed experimentally by taking measurements at sequential time points until the concentration plateaus.[9]
- Sample Processing:
 - After incubation, visually confirm the presence of undissolved solid.
 - Centrifuge the samples at high speed to pellet the excess solid.[8]
 - Carefully withdraw an aliquot of the supernatant.
 - Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.[8]
- Analysis: Dilute the filtered supernatant with an appropriate analytical solvent and determine the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] All determinations should be performed in at least triplicate.

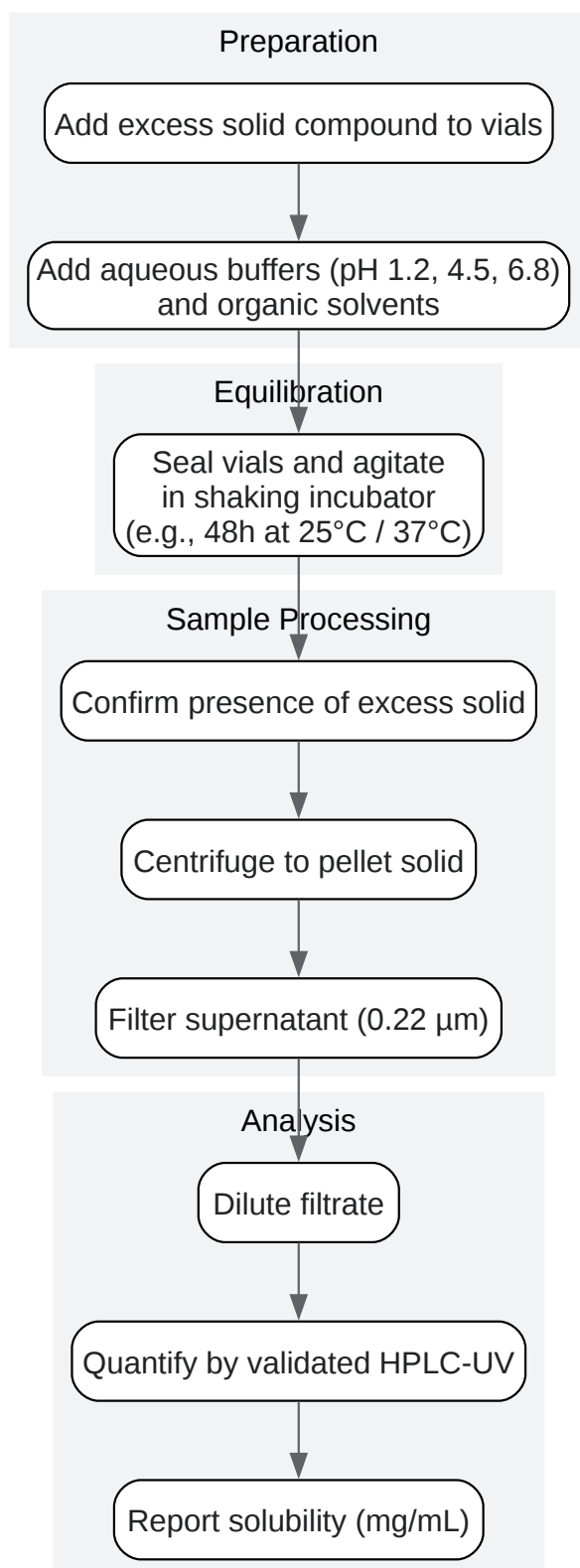
Data Presentation: Solubility Summary

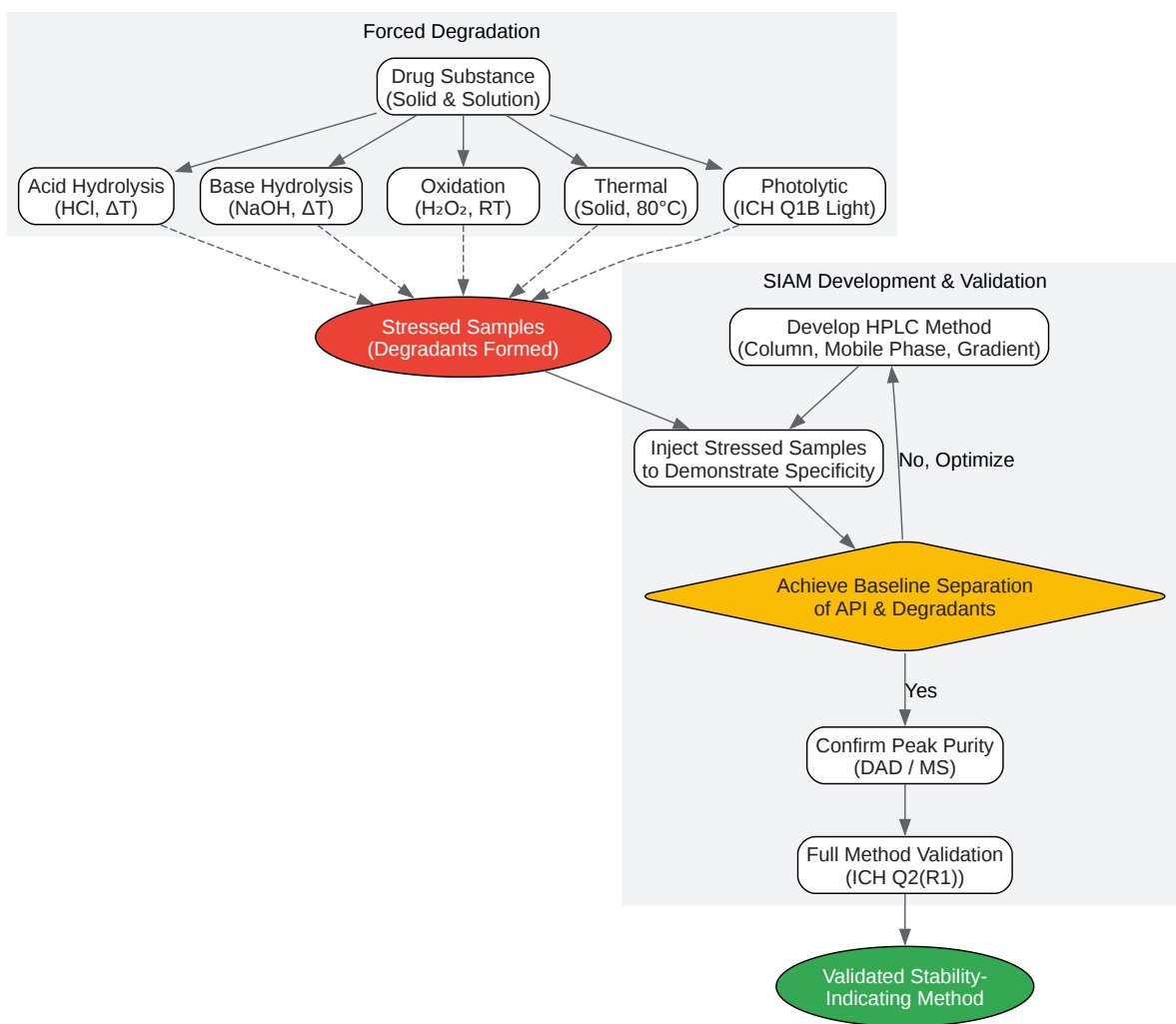
All quantitative solubility data should be summarized for clear interpretation and comparison.

Solvent/Medium	pH	Temperature (°C)	Solubility (mg/mL)
Purified Water	~7.0	25	TBD
0.1 N HCl	1.2	37	TBD
Acetate Buffer	4.5	37	TBD
Phosphate Buffer	6.8	37	TBD
DMSO	N/A	25	TBD
Ethanol	N/A	25	TBD
Methanol	N/A	25	TBD
Acetonitrile	N/A	25	TBD

TBD: To Be
Determined
experimentally.

Visualization: Solubility Determination Workflow





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Caption: Workflow for Forced Degradation and SIAM Development.

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